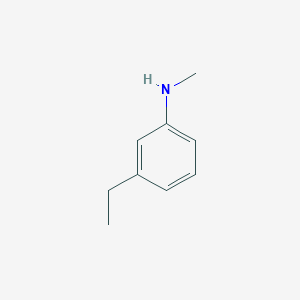

3-乙基-N-甲基苯胺

货号 B2539433

CAS 编号:

71265-20-8

分子量: 135.21

InChI 键: MHZZQJHAYDHFGH-UHFFFAOYSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

现货

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-Ethyl-n-methylaniline is a light amber liquid . It is less dense than water and insoluble in water . It is used to make other chemicals .

Synthesis Analysis

One of the methods reported for its synthesis is platinum-catalyzed hydroamination of ethylene with aniline . Another method involves the methylation of anilines with methanol catalyzed by cyclometalated ruthenium complexes .Molecular Structure Analysis

The molecular formula of 3-Ethyl-n-methylaniline is C9H13N . Its molecular weight is 135.21 g/mol .Chemical Reactions Analysis

3-Ethyl-n-methylaniline undergoes “ABBCC”-type five component reaction with formaldehyde and acetylacetone to form tricyclic derivatives .Physical And Chemical Properties Analysis

3-Ethyl-n-methylaniline has a molecular weight of 135.21 g/mol . It is a light amber liquid that is less dense than water and insoluble in water . Its vapors are heavier than air .科学研究应用

Methylation of Anilines

- Scientific Field: Organic Chemistry, Catalysis .

- Application Summary: 3-Ethyl-n-methylaniline is used in the methylation of anilines, a crucial chemical transformation in organic synthesis, especially for the synthesis of bio-active compounds in the pharmaceutical industry .

- Methods of Application: The methylation process is catalyzed by cyclometalated ruthenium complexes and proceeds under mild conditions (60 °C) in a practical manner using NaOH as a base . This hydrogen autotransfer procedure allows the effective methylation of anilines with methanol to selectively give N-methylanilines .

- Results: The procedure is efficient and selective, producing N-methylanilines from anilines .

Fuel Additive

- Scientific Field: Automotive Engineering, Fuel Technology .

- Application Summary: 3-Ethyl-n-methylaniline is used as an unconventional additive in gasoline to improve the performance of a vehicle .

- Methods of Application: 3-Ethyl-n-methylaniline is added to 89 # gasoline (G89) available on the Chinese market along with other unconventional additives .

- Results: The addition of 3-Ethyl-n-methylaniline and other additives to gasoline has shown to improve the acceleration performance of the vehicle .

Intermediate for Dyes and Agrochemicals

- Scientific Field: Industrial Chemistry .

- Application Summary: 3-Ethyl-n-methylaniline is used as an intermediate in the manufacturing of dyes and agrochemicals .

- Methods of Application: The specific methods of application can vary widely depending on the particular dye or agrochemical being produced. Typically, 3-Ethyl-n-methylaniline would be used in a chemical reaction as a starting material or “building block” to create more complex molecules .

- Results: The use of 3-Ethyl-n-methylaniline as an intermediate can lead to a wide range of dyes and agrochemicals, each with its own unique properties and applications .

Solvent

- Scientific Field: Industrial Chemistry .

- Application Summary: 3-Ethyl-n-methylaniline is used as a latent and coupling solvent .

- Methods of Application: As a solvent, 3-Ethyl-n-methylaniline can be used to dissolve other substances, typically to facilitate a chemical reaction or process .

- Results: The use of 3-Ethyl-n-methylaniline as a solvent can improve the efficiency of certain chemical processes by improving solubility, reaction rates, or product yields .

Production of Organic Products

- Scientific Field: Industrial Chemistry .

- Application Summary: 3-Ethyl-n-methylaniline is used in the manufacturing of various organic products .

- Methods of Application: The specific methods of application can vary widely depending on the particular organic product being produced. Typically, 3-Ethyl-n-methylaniline would be used in a chemical reaction as a starting material or “building block” to create more complex molecules .

- Results: The use of 3-Ethyl-n-methylaniline as an intermediate can lead to a wide range of organic products, each with its own unique properties and applications .

Pharmaceutical Industry

- Scientific Field: Pharmaceutical Chemistry .

- Application Summary: 3-Ethyl-n-methylaniline is used in the synthesis of bio-active compounds in the pharmaceutical industry .

- Methods of Application: The specific methods of application can vary widely depending on the particular bio-active compound being synthesized. Typically, 3-Ethyl-n-methylaniline would be used in a chemical reaction as a starting material or “building block” to create more complex molecules .

- Results: The use of 3-Ethyl-n-methylaniline in the synthesis of bio-active compounds can lead to a wide range of pharmaceutical products, each with its own unique properties and applications .

安全和危害

属性

IUPAC Name |

3-ethyl-N-methylaniline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N/c1-3-8-5-4-6-9(7-8)10-2/h4-7,10H,3H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHZZQJHAYDHFGH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=CC=C1)NC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

135.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Ethyl-n-methylaniline | |

Citations

For This Compound

4

Citations

V Goyal, J Gahtori, A Narani, P Gupta… - The Journal of …, 2019 - ACS Publications

Herein, we report commercially available carbon-supported-palladium (Pd/C)-catalyzed N-methylation of nitroarenes and amines using MeOH as both a C1 and a H 2 source. This …

Number of citations: 61

pubs.acs.org

A Garzan, MJ Willby, KD Green… - Journal of medicinal …, 2016 - ACS Publications

… As described for the synthesis of compound 29, 2,3-dihydroxy-6-quinoxalinesulfonyl chloride (0.20 g, 0.77 mmol), 3-ethyl-N-methylaniline (0.21 g, 1.54 mmol), and DMF (4 mL) were …

Number of citations: 37

pubs.acs.org

R Fernández-Marín, SCM Fernandes, MA Andrés… - Molecules, 2021 - mdpi.com

Curcuma root (Curcuma longa L.) is a very important plant in gastronomy and medicine for its unique antiseptic, anti-inflammatory, antimicrobial and antioxidant properties. …

Number of citations: 25

www.mdpi.com

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

快速询问

类别

最多查看

2-Methyl-6-[(1,3-thiazol-5-yl)methoxy]pyridine

2199034-35-8

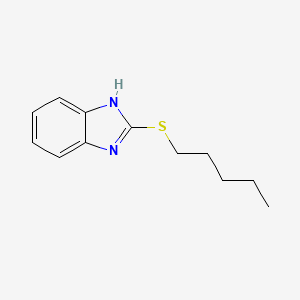

2-pentylsulfanyl-1H-benzimidazole

143966-19-2

![3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-7-hydroxy-2H-chromen-2-one](/img/structure/B2539351.png)

![2-Methyl-6-[(1,3-thiazol-5-yl)methoxy]pyridine](/img/structure/B2539354.png)

![N,N-dimethyl-2-[(6-nitro-1,3-benzothiazol-2-yl)sulfanyl]acetamide](/img/structure/B2539356.png)

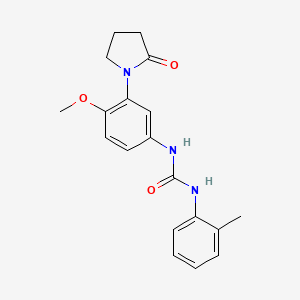

![7-(indoline-1-carbonyl)-2-phenyl-5-((tetrahydrofuran-2-yl)methyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2539358.png)

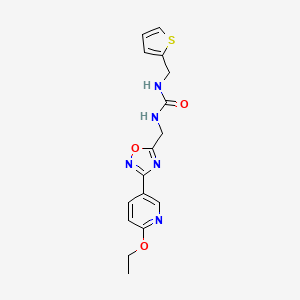

![N-(4-(2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thiazol-2-yl)-4-methoxybenzamide](/img/structure/B2539361.png)

![1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-4-[2,6-dinitro-4-(trifluoromethyl)phenyl]piperazine](/img/structure/B2539373.png)